Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate
Description
Contextual Overview of Polysubstituted Pyridine (B92270) Derivatives in Organic Synthesis
Pyridine and its derivatives are fundamental scaffolds in the realm of organic chemistry and drug design. researchgate.net These nitrogen-containing heterocycles are ubiquitous in nature, found in essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. bldpharm.com The pyridine ring is an isostere of benzene, and its inclusion in molecular frameworks can significantly influence pharmacological activity. researchgate.net Consequently, pyridine-based structures are integral to a vast array of therapeutic agents and agrochemicals. researchgate.netrsc.org
The versatility of the pyridine scaffold is enhanced by the introduction of multiple substituents, leading to a class of compounds known as polysubstituted pyridines. These derivatives are of special interest due to their diverse applications as functional materials, ligands in organometallic chemistry, and, most notably, as pharmacophores in medicinal chemistry. bldpharm.com The arrangement and nature of substituents on the pyridine ring allow for the fine-tuning of a molecule's physicochemical properties, such as solubility, basicity, and ability to form hydrogen bonds, which are critical for biological activity. bldpharm.com
The synthesis of polysubstituted pyridines is a major focus of organic chemists. Numerous methodologies have been developed, including multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step from readily available starting materials. researchgate.netresearchgate.netnih.gov These efficient synthetic strategies have made a wide range of structurally diverse pyridine derivatives accessible for further investigation and application. researchgate.net The market for pyridine and its derivatives reflects their importance, with significant global demand driven by the pharmaceutical and agrochemical industries. rsc.orgnih.gov
Academic Significance of Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate within Nitrogen Heterocycle Chemistry
While extensive literature exists on polysubstituted pyridines as a class, specific research focusing solely on this compound is more specialized. Its academic significance can be understood by dissecting its structural components and relating them to well-established principles in heterocycle chemistry.
The core of the molecule is the 2-aminopyridine (B139424) moiety. This structural motif is a well-known "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. researchgate.netrsc.org The 2-aminopyridine scaffold is present in a wide range of biologically active compounds, exhibiting properties such as antibacterial, antiviral, anti-inflammatory, and anticancer activities. researchgate.netnih.gov Its ability to act as a hydrogen bond donor and acceptor, as well as a ligand for metal ions, contributes to its versatility in interacting with biological targets. researchgate.net
The presence of two diethyl dicarboxylate groups at the 3 and 4 positions makes the compound a pyridine dicarboxylate derivative. These ester groups are significant as they can serve as synthetic handles for further molecular elaboration. They can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used to form amides, esters, or other functional groups. This capability makes the parent molecule a valuable intermediate for building more complex, polyfunctional molecules. mdpi.comchemimpex.com
The 6-phenyl substituent adds another layer of functionality. Introducing aryl groups onto the pyridine ring is a common strategy in medicinal chemistry to enhance biological activity. nih.gov The phenyl group can engage in various intermolecular interactions, such as pi-stacking, which can be crucial for binding to biological receptors.
The synthesis of such polysubstituted pyridines often involves multicomponent reactions, where an aldehyde (like benzaldehyde), a compound with an active methylene (B1212753) group, a nitrile, and an ammonium (B1175870) source are reacted together. researchgate.netnih.gov This approach allows for the efficient, one-pot construction of the densely functionalized pyridine ring system embodied by this compound.
Below is a table summarizing the key structural features and their significance:
| Structural Feature | Chemical Class | Significance in Organic/Medicinal Chemistry |
| Pyridine Ring | Nitrogen Heterocycle | Core scaffold in numerous pharmaceuticals and agrochemicals; influences solubility and basicity. bldpharm.comresearchgate.net |
| 2-Amino Group | Aminopyridine | A recognized pharmacophore; provides sites for hydrogen bonding and further functionalization. researchgate.netrsc.org |
| 6-Phenyl Group | Aryl Pyridine | Can enhance biological activity through various intermolecular interactions like pi-stacking. nih.gov |
| 3,4-Diethyl Dicarboxylate | Pyridine Dicarboxylate | Act as versatile synthetic handles for creating more complex molecules via ester hydrolysis and subsequent reactions. mdpi.comchemimpex.com |
Research Trajectories and Future Prospects in the Field
The future of research involving this compound and related compounds is likely to be driven by the continued demand for novel, structurally diverse molecules in drug discovery and materials science. researchgate.netresearchgate.net
One promising research trajectory is its use as a scaffold for combinatorial chemistry and library synthesis . Given its multiple points for chemical modification, the molecule is an ideal starting point for generating a large number of derivatives. These libraries could then be screened for various biological activities, potentially leading to the discovery of new therapeutic leads. The established importance of the 2-aminopyridine core in diverse therapeutic areas suggests that derivatives of this compound could be explored as potential anticancer, antimicrobial, or anti-inflammatory agents. researchgate.netnih.gov
Another area of interest is the development of novel synthetic methodologies . While multicomponent reactions are an efficient way to produce such compounds, research into greener and more sustainable synthetic routes, perhaps utilizing novel catalysts or solvent-free conditions, is an ongoing trend in organic chemistry. researchgate.netresearchgate.netnih.gov
Furthermore, the dicarboxylate functionality opens up possibilities in supramolecular chemistry and materials science . After conversion to dicarboxylic acids, these molecules can act as ligands for metal-organic frameworks (MOFs) or as building blocks for polymers and other macromolecular structures. The combination of the rigid pyridine-phenyl core with the flexible carboxylate linkers could lead to materials with interesting structural and functional properties.
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-22-16(20)12-10-13(11-8-6-5-7-9-11)19-15(18)14(12)17(21)23-4-2/h5-10H,3-4H2,1-2H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUDWWGLTVDDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1C(=O)OCC)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms in the Formation of Diethyl 2 Amino 6 Phenylpyridine 3,4 Dicarboxylate
Mechanistic Investigations of Cyclization Processes
The formation of the pyridine (B92270) ring in Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate is a complex process involving a cascade of reactions. Typically, the synthesis involves the condensation of benzaldehyde, an active methylene (B1212753) compound like diethyl malonate, a nitrile-containing compound such as ethyl cyanoacetate, and an ammonia (B1221849) source, often ammonium (B1175870) acetate. longdom.orgtaylorfrancis.com The reaction sequence is generally accepted to initiate with a Knoevenagel condensation. rsc.orgwikipedia.org This initial step involves the reaction between the aldehyde (benzaldehyde) and an active methylene compound, catalyzed by a base, to form an unsaturated intermediate.
Following the initial condensation, a Michael addition occurs, where a second active methylene compound attacks the α,β-unsaturated system of the Knoevenagel product. rsc.orgnih.gov This sequence of Knoevenagel condensation followed by Michael addition is a common strategy for the construction of 1,5-dicarbonyl compounds or their synthetic equivalents, which are key precursors for pyridine synthesis. rsc.org
The precise sequence and interplay of these steps can be influenced by the specific reactants and reaction conditions employed. However, the general mechanistic framework involves the sequential formation of carbon-carbon and carbon-nitrogen bonds to construct the pyridine core.
Identification and Role of Reactive Intermediates (e.g., Zwitterions)
In the context of multicomponent reactions leading to pyridine derivatives, the formation of zwitterionic species can be envisaged, particularly in steps involving nucleophilic attack on activated double bonds or in the initial stages of condensation reactions. For instance, the reaction of an amine with a carbonyl compound can lead to a zwitterionic tetrahedral intermediate before dehydration. While direct experimental evidence for the existence and role of zwitterions in the specific synthesis of this compound is not extensively documented in the literature, their transient formation is mechanistically plausible.
The proposed mechanism for the formation of related 2-aminopyridines often involves intermediates resulting from the initial Knoevenagel condensation and subsequent Michael addition. mdpi.com These intermediates are typically highly reactive and poised for the subsequent cyclization and aromatization steps that lead to the final pyridine product.
Kinetic and Thermodynamic Aspects of Pyridine Ring Formation
The formation of this compound, like many chemical reactions, is governed by both kinetic and thermodynamic principles. The reaction conditions, particularly temperature, can influence whether the reaction is under kinetic or thermodynamic control, potentially affecting the product distribution and yield.
A reaction under kinetic control favors the product that is formed fastest, meaning it has the lowest activation energy. In contrast, a reaction under thermodynamic control favors the most stable product, which corresponds to the lowest energy state. longdom.orgnih.gov
Table 1: Factors Influencing Kinetic vs. Thermodynamic Control
| Factor | Kinetic Control | Thermodynamic Control |
| Temperature | Low | High |
| Reaction Time | Short | Long |
| Product | Formed faster (lower activation energy) | More stable (lower overall energy) |
| Reversibility | Often irreversible | Reversible |
Understanding the interplay between kinetics and thermodynamics is crucial for optimizing the synthesis of this compound, allowing for the selection of conditions that maximize the yield of the desired thermodynamically stable product.
Computational Chemistry Approaches to Reaction Pathways
In recent years, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating complex reaction mechanisms. researchgate.net DFT calculations can provide valuable insights into the geometries of reactants, intermediates, and transition states, as well as their relative energies. ucsb.edu This information is instrumental in mapping out the potential energy surface of a reaction and identifying the most favorable reaction pathway.
For the multicomponent synthesis of pyridine derivatives, computational studies can help to:
Validate proposed reaction mechanisms: By calculating the activation energies for different possible steps, the most likely reaction pathway can be determined.
Characterize transition state structures: Understanding the geometry of the transition state provides insight into the factors that control the reaction rate and selectivity. ucsb.edu
Predict the stability of intermediates and products: The relative thermodynamic stability of various species along the reaction coordinate can be assessed. mdpi.com
Investigate the role of catalysts: The interaction of catalysts with reactants and intermediates can be modeled to understand their effect on the reaction rate and mechanism.
While specific DFT studies focused exclusively on the formation of this compound are not widely available, numerous computational investigations have been conducted on related pyridine syntheses. These studies have provided detailed mechanistic insights, including the elucidation of stepwise versus concerted pathways and the influence of substituents on the reaction energetics. Such computational approaches hold significant promise for further refining our understanding of the intricate reaction pathways leading to this important class of heterocyclic compounds.
Advanced Spectroscopic and Structural Characterization of Diethyl 2 Amino 6 Phenylpyridine 3,4 Dicarboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the precise atomic arrangement of Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate can be unequivocally established.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), displays characteristic signals that correspond to each unique proton environment in the molecule. The aromatic protons of the phenyl group appear as a multiplet between δ 7.42 and 7.98 ppm. The single proton on the pyridine (B92270) ring is observed as a singlet at δ 6.96 ppm. The protons of the two ethyl ester groups are represented by a multiplet for the methylene (B1212753) (-CH₂) protons between δ 4.25 and 4.52 ppm and a multiplet for the terminal methyl (-CH₃) protons from δ 1.31 to 1.50 ppm. A broad singlet at δ 8.35 ppm is assigned to the two protons of the primary amino group (-NH₂).
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbons of the two ester carbonyl groups are found at δ 166.96 and 164.79 ppm. The aromatic and pyridine ring carbons resonate in the region between δ 104.33 and 157.46 ppm. The methylene carbons of the ethyl groups appear at δ 62.64 and 62.51 ppm, while the methyl carbons are observed at δ 14.17 and 14.05 ppm.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃
| Atom Type | Assignment | Chemical Shift (δ, ppm) |
|---|---|---|
| Proton (¹H) | -NH₂ | 8.35 (s, 2H) |
| Phenyl-H | 7.77-7.98 (m, 2H), 7.42-7.67 (m, 3H) | |
| Pyridine-H | 6.96 (s, 1H) | |
| -OCH₂CH₃ | 4.25-4.52 (m, 4H) | |
| -OCH₂CH₃ | 1.31-1.50 (m, 6H) | |
| Carbon-¹³ (¹³C) | -C=O | 166.96, 164.79 |
| Pyridine/Phenyl C (quaternary) | 157.46, 157.19, 148.73, 133.59, 108.88, 104.33 | |
| Pyridine/Phenyl CH | 131.82, 129.26, 128.04 | |
| -OCH₂CH₃ | 62.64, 62.51 | |
| -OCH₂CH₃ | 14.17, 14.05 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
While specific 2D NMR experimental data for this compound are not detailed in the surveyed literature, the application of these techniques is standard for confirming structural assignments.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons. For instance, it would show a cross-peak between the methylene (δ 4.25-4.52) and methyl (δ 1.31-1.50) protons of the ethyl groups, confirming their connectivity. It would also help delineate the coupling network within the phenyl ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum would link each proton signal to its directly attached carbon. The signal at δ 6.96 would correlate with the pyridine CH carbon, and the aromatic proton signals (δ 7.42-7.98) would correlate with their respective phenyl CH carbons.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. This technique is essential for confirming the elemental composition of the compound. The experimentally determined mass is compared to the theoretically calculated mass for the expected molecular formula, with a close match providing strong evidence for the compound's identity.
Table 2: High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₄ |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Calculated m/z | 315.1345 |
| Found m/z | 315.1332 |
The excellent agreement between the calculated and found m/z values confirms the molecular formula C₁₇H₁₈N₂O₄.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups
Vibrational spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.
Infrared (IR) Spectroscopy: While a specific experimental spectrum is not available, the characteristic IR absorption bands can be predicted based on the functional groups in the molecule. The N-H stretching vibrations of the primary amino group are expected to appear as two bands in the 3300-3500 cm⁻¹ region. mdpi.comnih.gov The C=O stretching of the ester groups will produce a strong absorption band around 1700-1730 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range, and the C-O stretching of the esters will appear in the 1000-1300 cm⁻¹ region. vscht.czlibretexts.org
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic/Pyridine | C-H Stretch | 3000 - 3100 |
| Ethyl Groups | C-H Stretch | 2850 - 3000 |
| Ester (-COOEt) | C=O Stretch | 1700 - 1730 |
| Amine (-NH₂) | N-H Bend (Scissoring) | ~1620 |
| Aromatic/Pyridine | C=C Ring Stretch | 1450 - 1600 |
| Ester (-COOEt) | C-O Stretch | 1000 - 1300 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Studies
Electronic spectroscopy provides insights into the electronic transitions within the molecule. UV-Vis absorption spectroscopy reveals the wavelengths at which the molecule absorbs light, promoting electrons to higher energy orbitals. The compound exhibits a maximum absorption wavelength (λA) at 270 nm, which is characteristic of π→π* transitions within the conjugated aromatic system.
Fluorescence spectroscopy measures the emission of light as the molecule returns to its electronic ground state. When excited at 390 nm (λex), the compound displays an emission maximum (λem) at 480 nm. However, it is reported to have a very low fluorescence quantum yield (Φ) of 0.01, indicating that non-radiative decay processes are the dominant pathways for de-excitation. In fact, some studies note that the compound shows virtually no fluorescence. This low quantum yield is a key photophysical characteristic of this specific molecular structure.
Table 4: UV-Visible Absorption and Fluorescence Data
| Parameter | Value |
|---|---|
| Absorption Maximum (λA) | 270 nm |
| Excitation Wavelength (λex) | 390 nm |
| Emission Maximum (λem) | 480 nm |
| Fluorescence Quantum Yield (Φ) | 0.01 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.
Molecular Conformation and Stereochemical Analysis
Detailed structural data for this compound is not extensively available in the public domain, preventing a complete analysis of its molecular conformation and stereochemistry based on experimental crystallographic data. However, insights can be drawn from the analysis of closely related pyridine derivatives.
The conformation of the pyridine ring itself is expected to be largely planar. The substituents—an amino group at the 2-position, a phenyl group at the 6-position, and two diethyl dicarboxylate groups at the 3- and 4-positions—will adopt specific spatial arrangements to minimize steric hindrance. The orientation of the phenyl group relative to the pyridine ring and the conformation of the two ethyl ester groups are of particular interest. The rotational freedom around the C-C single bonds connecting these substituents to the pyridine core allows for various possible conformers.
The stereochemistry of the molecule is defined by the spatial arrangement of these substituents. In the absence of chiral centers, the molecule is achiral. However, restricted rotation around the C-C bond between the pyridine and phenyl rings could potentially lead to atropisomerism, although this is less common in simple phenyl-pyridines unless bulky substituents are present that hinder free rotation.
Table 1: Hypothetical Torsion Angles for this compound
| Torsion Angle | Description | Predicted Value (°) |
|---|---|---|
| C5-C6-C7-C8 | Dihedral angle between the pyridine and phenyl rings | ~30-60 |
| N1-C2-N2-H | Torsion related to the amino group orientation | ~0 or ~180 |
| C2-C3-C(O)-O | Torsion of the 3-carboxylate group | ~0 or ~180 |
| C3-C4-C(O)-O | Torsion of the 4-carboxylate group | ~0 or ~180 |
Note: These are predicted values based on general principles of steric hindrance and electronic effects in similar molecules. Actual values would require experimental determination.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The crystal packing of this compound in the solid state would be governed by a variety of intermolecular interactions. The presence of an amino group and carbonyl groups from the esters suggests that hydrogen bonding will play a significant role in the crystal lattice.
In addition to hydrogen bonding, other non-covalent interactions like π-π stacking between the phenyl and pyridine rings, and C-H···π interactions are also likely to contribute to the stability of the crystal structure. The interplay of these forces determines the final three-dimensional arrangement of the molecules.
Table 2: Potential Intermolecular Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor | Potential Geometry |
|---|---|---|---|
| Hydrogen Bond | N-H (amino) | N (pyridine) | Linear or near-linear |
| Hydrogen Bond | N-H (amino) | O=C (carboxylate) | Linear or near-linear |
| π-π Stacking | Phenyl Ring | Pyridine Ring | Parallel-displaced or T-shaped |
| C-H···π Interaction | C-H (phenyl/ethyl) | Pyridine/Phenyl Ring | Variable |
Note: The existence and geometry of these interactions would need to be confirmed by single-crystal X-ray diffraction analysis.
Computational and Theoretical Investigations of Diethyl 2 Amino 6 Phenylpyridine 3,4 Dicarboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate, DFT calculations would be employed to determine its most stable three-dimensional structure.
The process begins with proposing an initial geometry of the molecule. The DFT calculation then iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule. This process, known as geometry optimization, leads to the equilibrium geometry, which corresponds to the most stable arrangement of the atoms. A popular and effective functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set like 6-311G(d,p), which provides a good description of the electron distribution.
From a successful geometry optimization, a wealth of information can be extracted. This includes precise bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the planarity of the pyridine (B92270) ring and the orientation of the phenyl and diethyl dicarboxylate substituents relative to this ring.
Table 1: Representative Data from a DFT Geometry Optimization
| Parameter | Description | Typical Expected Value Range |
|---|---|---|
| Bond Lengths (Å) | ||
| C-C (pyridine ring) | Carbon-carbon bond lengths within the pyridine core. | 1.38 - 1.40 |
| C-N (pyridine ring) | Carbon-nitrogen bond lengths within the pyridine core. | 1.33 - 1.35 |
| C-C (phenyl ring) | Carbon-carbon bond lengths within the phenyl substituent. | ~1.39 |
| C-NH2 | Bond length between the pyridine ring and the amino group. | ~1.37 |
| **Bond Angles (°) ** | ||
| C-N-C (pyridine) | The angle around the nitrogen atom in the pyridine ring. | ~117 |
| C-C-N (amino) | The angle defining the attachment of the amino group. | ~120 |
| Dihedral Angles (°) |
Note: The values in this table are illustrative and represent typical ranges for similar molecular fragments. Actual calculated values would be specific to the optimized geometry of this compound.
Quantum Chemical Modeling of Spectroscopic Parameters and Molecular Orbitals
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is a common method used to model electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding excitation energies, which are crucial for understanding the compound's interaction with light and its potential applications in areas like fluorescence. nih.gov
Furthermore, DFT calculations provide a detailed picture of the molecule's molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and electronic properties. A smaller gap generally suggests a more reactive molecule that is more easily excited.
Table 2: Key Electronic Parameters from Quantum Chemical Modeling
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and the energy of the lowest electronic excitation. |
| λmax (nm) | Wavelength of maximum absorption in the UV-Vis spectrum. | Corresponds to electronic transitions, often from HOMO to LUMO. |
Note: This table outlines the types of data obtained from quantum chemical modeling. The actual values would be determined by specific calculations for the title compound.
Conformational Landscape Analysis and Energy Minimization Studies
The presence of several single bonds in the diethyl dicarboxylate and phenyl substituents of this compound allows for considerable conformational flexibility. Conformational analysis aims to identify the different stable spatial arrangements (conformers) of the molecule and to determine their relative energies.
This is typically achieved by systematically rotating the rotatable bonds (e.g., the C-C bonds connecting the rings and the C-O bonds of the ester groups) and performing energy calculations for each resulting conformation. The results of these calculations are used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers. The global minimum represents the most stable conformation, which is expected to be the most populated at thermal equilibrium. Understanding the conformational landscape is crucial as different conformers can exhibit different properties and reactivity.
Prediction of Molecular Properties (e.g., Dipole Moments, Polarizability)
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is important for understanding non-covalent interactions, such as van der Waals forces, and the molecule's response to external stimuli. These properties are calculated based on the response of the molecule's electronic structure to an applied electric field.
Table 3: Predicted Molecular Properties
| Property | Description | Significance |
|---|---|---|
| Dipole Moment (Debye) | A measure of the separation of positive and negative charges in the molecule. | Influences solubility, intermolecular forces, and interaction with polar solvents. |
| Polarizability (ų) | The ability of the molecule's electron cloud to be distorted by an electric field. | Important for understanding non-covalent interactions and optical properties. |
Note: This table describes key molecular properties that can be predicted through computational chemistry. The specific values would result from detailed calculations on this compound.
Chemical Reactivity and Derivatization Strategies of Diethyl 2 Amino 6 Phenylpyridine 3,4 Dicarboxylate
Chemical Transformations of Ester Moieties (e.g., Hydrolysis, Transesterification)
The two diethyl ester groups are primary sites for chemical modification, allowing for conversion into other functional groups, which can profoundly alter the molecule's solubility and coordination properties.
Hydrolysis: The ester groups can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acids. Complete hydrolysis of both ester groups produces 2-amino-6-phenylpyridine-3,4-dicarboxylic acid. This transformation is typically achieved by refluxing the diester with an aqueous solution of an alkali hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, followed by acidification.
Selective monohydrolysis, the conversion of only one of the two ester groups, can be a more challenging yet valuable transformation, yielding a monoester-monocarboxylic acid derivative. Such selectivity is often achieved by carefully controlling reaction conditions, such as temperature, reaction time, and the stoichiometry of the base. For related diester compounds, the use of phase-transfer catalysts, like tetraethylammonium (B1195904) bromide, in a biphasic system with a limited amount of base has been shown to favor monohydrolysis. nih.gov This approach can create an ion pair with the initially formed carboxylate anion, rendering it less soluble in the organic phase and thus slowing down the second hydrolysis step. nih.gov
Transesterification: Transesterification provides a route to modify the alkyl portion of the ester groups, which can be used to introduce different functionalities or alter the physical properties of the compound. This reaction involves treating the diethyl ester with a different alcohol in the presence of an acid or base catalyst. For example, reacting the parent compound with higher-boiling point alcohols can replace the ethyl groups with longer alkyl or functionalized chains. The reaction is typically driven to completion by removing the ethanol (B145695) by-product through distillation. This method is common for pyridine (B92270) dicarboxylates and allows for the synthesis of a diverse library of ester derivatives. evitachem.com
Table 1: Representative Conditions for Ester Transformations
| Transformation | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| Complete Hydrolysis | Aqueous NaOH or KOH, reflux; then HCl or H₂SO₄ | 2-Amino-6-phenylpyridine-3,4-dicarboxylic acid | Yields the dicarboxylic acid, significantly increasing polarity and providing two points for further derivatization (e.g., amide formation). |
| Selective Monohydrolysis | 1.2 eq. NaOH, Tetraethylammonium Bromide (TEAB), 10% H₂O/EtOH, 40°C | Ethyl 2-amino-4-(carboxy)-6-phenylpyridine-3-carboxylate (or regioisomer) | Precise control of stoichiometry and conditions is crucial for achieving selectivity. nih.gov |
| Transesterification | Excess R-OH (e.g., propanol, butanol), Acid or Base catalyst (e.g., H₂SO₄, NaOR), heat | Dipropyl or Dibutyl 2-amino-6-phenylpyridine-3,4-dicarboxylate | Allows for modification of steric and electronic properties by changing the alcohol substituent. evitachem.com |
Derivatization of the Amino Functional Group
The primary amino group at the C2 position is a potent nucleophile and a key site for derivatization. Its reactivity is characteristic of 2-aminopyridines, enabling a wide array of transformations to introduce new substituents or to construct fused heterocyclic systems.
Common derivatization strategies include:
Acylation: The amino group readily reacts with acylating agents such as acid chlorides (e.g., acetyl chloride, benzoyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base (like pyridine or triethylamine) to form the corresponding N-acyl derivatives (amides). researchgate.net
Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylation of the amino group, although controlling the degree of substitution can be challenging. researchgate.net
Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can serve as intermediates for further reactions or as ligands in coordination chemistry.
Cyclization Reactions: The bifunctional nature of the 2-aminopyridine (B139424) moiety allows it to be used as a building block for fused heterocycles. For instance, reaction with α,β-unsaturated esters like alkyl acrylates can lead to the formation of pyridopyrimidine ring systems. semanticscholar.orgacs.org Similarly, reaction with reagents like triethyl orthoformate followed by hydrazine (B178648) hydrate (B1144303) can be used to construct fused pyridotriazine rings. researchgate.net
Reaction with Isothiocyanates: Treatment with isothiocyanates, such as phenyl isothiocyanate, affords the corresponding thiourea (B124793) derivatives. researchgate.net
Table 2: Examples of Amino Group Derivatization Reactions
| Reaction Type | Reagent(s) | Product Type | Significance |
|---|---|---|---|
| Acylation | Acetic anhydride (B1165640) or Benzoyl chloride | N-acetyl or N-benzoyl derivative | Modifies electronic properties; can act as a protecting group. researchgate.net |
| Cyclization | Triethyl orthoformate, then Hydrazine hydrate | Fused Pyridotriazine derivative | Constructs complex polycyclic systems. researchgate.net |
| Thiourea Formation | Phenyl isothiocyanate | N-phenylthiourea derivative | Introduces a sulfur-containing moiety, useful for chelation. researchgate.net |
| Diazotization | Nitrous acid (NaNO₂, HCl) | Diazonium salt | Intermediate for Sandmeyer-type reactions to introduce halides, CN, or OH groups. |
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine and Phenyl Rings
The reactivity of the aromatic rings towards substitution is governed by the electronic nature of the existing substituents.
The phenyl ring at the C6 position is a more likely site for electrophilic substitution. The pyridine ring acts as a deactivating, meta-directing substituent on the phenyl ring. Therefore, reactions like nitration or halogenation would be expected to occur on the phenyl ring, primarily at its meta-position. Kinetic studies of the nitration of 2-phenylpyridine (B120327) confirm that substitution occurs on the phenyl ring. rsc.org It is important to note that Friedel-Crafts alkylation or acylation reactions are generally unsuccessful on pyridine rings, particularly those bearing an amino group, as the nitrogen atom complexes strongly with the Lewis acid catalyst, leading to strong deactivation of the ring. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution is more characteristic of pyridine chemistry, favored at the C2, C4, and C6 positions due to the ability of the ring nitrogen to stabilize the anionic Meisenheimer intermediate. stackexchange.comyoutube.com However, SNAr typically requires the presence of a good leaving group, such as a halide, on the ring. The parent Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate lacks such a group, making direct SNAr by displacement of a hydride ion (as in the Chichibabin reaction) highly unlikely under standard conditions due to the steric hindrance and electronic effects of the substituents. Derivatization to introduce a halogen at the C5 position, for example, would render that position susceptible to nucleophilic attack.
Exploration of Structure-Property Relationships for Non-Biological Applications
Derivatives of this compound are of interest for applications in materials science, particularly as functional dyes, fluorescent sensors, and ligands for coordination polymers. The relationship between the molecular structure and the resulting physical properties is a key area of exploration.
Fluorescent Probes and Dyes: The core structure is related to other 2-aminopyridine derivatives that exhibit fluorescence. The photophysical properties, such as absorption/emission wavelengths and quantum yield, are highly sensitive to the electronic nature of substituents and the polarity of the environment. mdpi.com For example, introducing electron-donating groups on the phenyl ring or modifying the amino group can shift the emission wavelength. Hydrolysis of the esters to carboxylic acids can impart pH sensitivity to the fluorescence. These structure-property relationships allow for the rational design of fluorescent sensors for specific analytes or environments. mdpi.com
Coordination Polymers and Metal-Organic Frameworks (MOFs): Hydrolysis of the ester groups to 2-amino-6-phenylpyridine-3,4-dicarboxylic acid creates a multidentate ligand capable of coordinating with metal ions. The nitrogen atoms of the pyridine ring and the amino group, along with the oxygen atoms of the carboxylates, can act as coordination sites. The resulting metal-organic complexes can self-assemble into extended one-, two-, or three-dimensional networks. rsc.org The structure, thermal stability, and photoluminescent properties of these materials are directly dependent on the coordination geometry of the metal ion and the structure of the organic linker. rsc.orgnih.gov
Functional Materials: Derivatization of the amino group to form amides or the ester groups to form polyamides or polyesters can lead to new polymeric materials. The rigid, planar nature of the substituted pyridine core can impart desirable thermal stability and mechanical properties to these polymers. mdpi.com The relationship between the specific derivative and properties like thermal degradation temperature and solid-state packing can be systematically studied. nih.gov
Table 3: Structure-Property Relationships for Potential Non-Biological Applications
| Structural Modification | Target Property | Potential Application | Rationale |
|---|---|---|---|
| Introducing electron-donating/withdrawing groups on the phenyl ring | Fluorescence Wavelength & Quantum Yield | Fluorescent Sensors/Dyes | Alters the HOMO-LUMO energy gap, tuning the emission color and intensity. mdpi.comresearchgate.net |
| Hydrolysis of esters to carboxylic acids | Metal Ion Coordination | Metal-Organic Frameworks (MOFs) | Creates multidentate chelating sites for building extended coordination networks with photoluminescent properties. rsc.org |
| Conversion of esters to long-chain amides | Self-Assembly & Thermal Stability | Supramolecular Gels / Liquid Crystals | Introduces hydrogen bonding and van der Waals interactions that can drive ordered self-assembly. mdpi.com |
| Polymerization via ester or amino groups | Thermal & Mechanical Properties | High-Performance Polymers | The rigid aromatic core can enhance the stability and strength of the resulting polymer chains. |
Applications of Diethyl 2 Amino 6 Phenylpyridine 3,4 Dicarboxylate in Advanced Chemical Technologies
Development as Fluorescent Probes and Luminescent Materials
The inherent photophysical properties of the 2-aminopyridine (B139424) scaffold make it a promising candidate for the development of fluorescent and luminescent materials. Research into structurally similar 2-amino-6-phenylpyridine-3,4-dicarboxylates has revealed their significant potential in this area.
Detailed investigations into N-substituted derivatives of diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate have shown that they exhibit notable fluorescence. For instance, derivatives with tertiary butyl, benzyl (B1604629), and cyclohexyl groups on the amine functionality display consistent absorbance and emission wavelengths (λ_A = 270 nm, λ_em = 480 nm), with quantum yields ranging from 0.31 to 0.44. nih.gov This suggests that the core fluorophore is robust and its fundamental photophysical properties are maintained with different N-substituents. nih.gov However, modification of other parts of the molecule, such as the hydrolysis of the ester groups to carboxylic acids, can be performed while retaining good fluorescence quantum yield (0.31). nih.gov Conversely, cleavage of the N-tert-butyl group to yield the primary amine results in a loss of fluorescence. nih.gov
The broader class of 2-aminopyridine derivatives is well-known for its fluorescent capabilities. sciforum.netedinst.com These compounds are recognized for their high photostability and are often used as fluorescent probes in biological applications. sciforum.net The fluorescence of these molecules can be sensitive to their environment, with shifts in emission spectra observed in different solvents, a property known as solvatochromism. sciforum.netmdpi.com This sensitivity allows them to be used as sensors for monitoring processes like photopolymerization. mdpi.com The development of pyridine-based compounds exhibiting aggregation-induced emission enhancement (AIEE) further highlights the versatility of this chemical family in creating advanced luminescent materials. beilstein-journals.org
Below is a data table summarizing the photophysical properties of selected N-substituted this compound derivatives.
| N-Substituent | Absorption Max (λ_A) | Emission Max (λ_em) | Quantum Yield (Φ) |
| tert-Butyl | 270 nm | 480 nm | 0.34 |
| Benzyl | 270 nm | 480 nm | 0.44 |
| Cyclohexyl | 270 nm | 480 nm | 0.31 |
| Data sourced from a study on N-substituted aminopyridines in ethanol (B145695). nih.gov |
Role as Precursors in the Synthesis of Complex Organic Molecules
The structural features of this compound make it a valuable precursor for the synthesis of more complex organic and heterocyclic molecules. The presence of multiple reactive sites—the amino group, the two ester functionalities, and the pyridine (B92270) ring itself—allows for a variety of chemical transformations.
The amino group is a key functional handle, enabling reactions to build larger molecular architectures. For example, the amino group in similar 2-aminopyridine scaffolds can be diazotized or can participate in condensation reactions to form fused heterocyclic systems. researchgate.netnih.gov The dicarboxylate ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used to form amides, esters, or other acid derivatives. nih.gov They can also be involved in cyclization reactions to create polycyclic structures.
Potential in Catalysis or as Ligands in Coordination Chemistry
Pyridine-based molecules are widely recognized for their ability to act as ligands in coordination chemistry, binding to metal ions to form stable complexes. This compound possesses multiple potential coordination sites, primarily the nitrogen atom of the pyridine ring and the exocyclic amino group. This allows it to act as a chelating ligand, forming stable complexes with various transition metals.
The formation of metal complexes with aminopyridine ligands is a well-established field. mdpi.comias.ac.in These complexes have diverse applications, including in catalysis. For example, metal complexes bearing 5-amino 2-ethylpyridine-2-carboximidate have been synthesized and shown to have good catalytic activity in the Henry reaction, a classic carbon-carbon bond-forming reaction. ias.ac.in Similarly, cobalt complexes incorporating bis(imino)pyridine ligands have been developed as highly active catalysts for ethylene (B1197577) polymerization. mdpi.com
The ability of aminopyridine ligands to form extended structures, such as coordination polymers, through hydrogen bonding and π-stacking interactions adds another dimension to their utility. researchgate.net The amino group can form hydrogen bonds with coordinated carboxylates from adjacent molecules, leading to the creation of 3D networks. researchgate.net Such self-assembly properties are crucial in the design of functional metal-organic frameworks (MOFs). While specific studies on the catalytic or coordination chemistry of this compound are not extensively detailed in the provided results, the known chemistry of its structural analogues strongly suggests its potential in these areas.
Integration into Materials Science for Novel Functional Materials
The properties of this compound and its derivatives make them attractive for integration into various functional materials. The applications span from optical materials to polymers and hydrogels.
The strong fluorescence and photostability of this class of compounds are directly applicable to the development of organic light-emitting devices (OLEDs) and fluorescent sensors. Ligands containing pyridine dicarboxylic acid units have been shown to be excellent sensitizers for lanthanide fluorescence, making them potential candidates for green-emitters in OLEDs and for use in medical diagnostics. nih.gov The sensitivity of their fluorescence to the local environment allows them to be used as probes to monitor polymerization reactions or detect the presence of specific analytes. mdpi.com
In the realm of polymer science, aminopyridine derivatives can be incorporated into larger polymer structures to impart specific functions. The ability of pyridine dicarboxylates to form coordination complexes can be harnessed to create advanced materials like hydrogels. researchgate.net These complex-embedded hydrogels can be designed to have specific mechanical and dynamic properties, potentially for use in tissue engineering or as drug delivery systems. researchgate.netdntb.gov.ua The formation of ordered, three-dimensional networks through both coordination bonds and hydrogen bonding is a key strategy in the rational design of novel functional materials with tailored properties. researchgate.netnih.gov
Green Chemistry Approaches in the Synthesis and Transformation of Diethyl 2 Amino 6 Phenylpyridine 3,4 Dicarboxylate
Solvent-Free and Aqueous Medium Reaction Conditions
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting towards solvent-free or aqueous reaction media represents a significant step in green chemistry. Solvent-free reactions, also known as solid-state or neat reactions, can lead to higher efficiency, improved selectivity, and easier product isolation. tandfonline.comtandfonline.com For the synthesis of polysubstituted pyridines, solvent-free conditions have been shown to provide excellent yields under mild heating, obviating the need for catalysts in some cases. tandfonline.comtandfonline.com This approach minimizes the environmental impact associated with solvent use and disposal.
Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. While organic compounds often have limited solubility in water, this can sometimes be advantageous, facilitating product separation by simple filtration. mdpi.com The use of aqueous media has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidine (B1678525) and pyran derivatives, often in multicomponent reactions that are analogous to pyridine (B92270) syntheses. mdpi.comnanochemres.org The synthesis of 2-aminopyridine (B139424) derivatives, for instance, can be conducted in aqueous environments, highlighting the potential for adapting these conditions for Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate. google.com
Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased product yields, and improved purity. nih.govrsc.org Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can enhance reaction rates and enable reactions that are sluggish under conventional heating. nih.gov
The synthesis of various pyridine and fused pyridine derivatives has been successfully achieved using microwave assistance. nih.gov For example, one-pot multicomponent reactions to form pyran derivatives, which share mechanistic similarities with pyridine synthesis, have been shown to proceed in minutes with excellent yields under microwave irradiation in aqueous media. researchgate.net The Hantzsch dihydropyridine (B1217469) synthesis, a classic method for preparing precursors to pyridine dicarboxylates, is also amenable to microwave-assisted conditions. ingentaconnect.com This suggests that the synthesis of this compound could be significantly optimized by employing MAOS, potentially leading to a more energy-efficient and rapid production process.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for a Related Pyrano[2,3-d]pyrimidine Synthesis
| Entry | Condition | Time | Yield (%) |
| 1 | Room Temperature | 2-7 h | 67-82 |
| 2 | Conventional Heating (48°C) | 2-6 h | 69-86 |
| 3 | Conventional Heating (60°C) | 1-4 h | 71-87 |
| 4 | Microwave Irradiation (120°C) | 3-6 min | 78-94 |
| Data adapted from a study on the synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, illustrating the potential for significant rate enhancement. researchgate.net |
Ultrasonication Techniques in Organic Synthesis
The use of ultrasound in organic synthesis, often referred to as sonochemistry, provides a mechanical form of energy that can accelerate reactions in both homogeneous and heterogeneous systems. mdpi.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. mdpi.com
Ultrasonication has been successfully employed in the synthesis of various heterocyclic compounds. For instance, the synthesis of 2-amino-4H-pyran derivatives has been achieved in high yields and with significantly reduced reaction times under ultrasonic irradiation in an aqueous medium. mdpi.com Similarly, the synthesis of dihydropyrimidine (B8664642) carboxamides has been effectively carried out using ultrasound-assisted techniques. nih.gov These examples demonstrate the potential of ultrasonication to promote the multicomponent reactions often used to assemble highly substituted pyridine rings, suggesting its applicability to the efficient synthesis of this compound.
Design and Application of Heterogeneous and Recyclable Catalysts
A key principle of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, minimizing catalyst waste and simplifying product purification. biolmolchem.com
Metal Oxide Nanoparticles (e.g., MgFe2O4 MNPs)
Magnesium ferrite (B1171679) (MgFe2O4) magnetic nanoparticles (MNPs) have garnered attention as robust and efficient heterogeneous catalysts for the synthesis of pyridine derivatives. biolmolchem.combiolmolchem.com Their magnetic nature allows for simple recovery from the reaction medium using an external magnet, making them highly recyclable. biolmolchem.com These nanoparticles have been successfully used to catalyze the synthesis of polysubstituted pyridines in good yields. biolmolchem.combiolmolchem.com The catalyst's high activity, thermal stability, and ease of recovery make it an excellent candidate for green chemical processes. biolmolchem.com Studies have shown that MgFe2O4 MNPs can be reused multiple times without a significant loss of catalytic activity. nanochemres.orgbiolmolchem.com
Table 2: Recyclability of MgFe2O4 Nanoparticle Catalyst in the Synthesis of a Polysubstituted Pyridine
| Cycle | Yield (%) |
| 1 | 97 |
| 2 | 96 |
| 3 | 95 |
| 4 | 95 |
| 5 | 94 |
| 6 | 93 |
| Data adapted from a study on the synthesis of polysubstituted pyridines, demonstrating the high reusability of the MgFe2O4 catalyst. biolmolchem.com |
Bio-based and Organocatalysts (e.g., Humic Acid, Morpholine)
The development of catalysts from renewable resources and the use of metal-free organocatalysts are important areas of green chemistry research.
Humic acid , a component of soil humus, is a naturally occurring, high-molecular-weight polymer that is biodegradable and readily available. rsc.orgresearchgate.net It contains various functional groups, such as carboxylic acid and phenolic hydroxyl groups, which allow it to act as a mild acid catalyst. researchgate.net Humic acid has been successfully employed as a reusable catalyst in various organic reactions, including multicomponent syntheses of heterocyclic compounds in aqueous media. rsc.orgresearchgate.net Its ability to form micelle-like structures in water can also enhance reaction rates. nih.gov The catalyst can be easily recovered by filtration and reused for several cycles without a significant decrease in its activity. rsc.org
Morpholine (B109124) is an organic base that can function as an effective organocatalyst in various transformations. While often used in reactions such as the Michael addition, its basic nature allows it to catalyze condensation reactions that are key steps in the synthesis of many heterocyclic systems. biolmolchem.com For example, morpholine has been used as a catalyst in the synthesis of 2-amino-4H-chromene derivatives under ultrasonic irradiation in an aqueous medium. Given the mechanistic parallels in the formation of such heterocyclic systems, morpholine represents a viable, metal-free catalytic option for the synthesis of this compound.
Future Research Directions and Outlook for Diethyl 2 Amino 6 Phenylpyridine 3,4 Dicarboxylate
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. ijarsct.co.in For the synthesis of diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate and related compounds, future research is expected to focus on green chemistry principles. nih.gov Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like pyridine (B92270) derivatives in a single step, which can reduce waste and energy consumption. researchgate.net
Future synthetic strategies could involve the use of eco-friendly solvents, or even solvent-free conditions, and the application of reusable catalysts. researchgate.net Microwave-assisted organic synthesis is another promising avenue, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov The exploration of biocatalysts and enzyme-mediated reactions also presents a green alternative for the synthesis of pyridine derivatives. ijarsct.co.in
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Advantages | Potential Challenges |
|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. researchgate.net | Optimization of reaction conditions for specific substrates. |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved purity. nih.gov | Scalability can be a concern for industrial production. |
| Green Catalysts | Reusability, reduced environmental impact, high selectivity. researchgate.net | Catalyst deactivation and cost of noble metal catalysts. |
| Solvent-Free Synthesis | Reduced pollution, lower costs, simplified work-up. researchgate.net | Limited applicability for certain reactants. |
Advanced Characterization Techniques for Deeper Structural Insights
While standard spectroscopic techniques such as NMR, IR, and mass spectrometry are crucial for routine characterization, a deeper understanding of the structural nuances of this compound can be achieved through more advanced methods. Single-crystal X-ray diffraction, for instance, can provide the precise three-dimensional arrangement of atoms in the solid state, which is invaluable for understanding intermolecular interactions. rsc.org
Computational methods, particularly Density Functional Theory (DFT), can offer profound insights into the electronic properties, reactivity, and spectroscopic features of the molecule. tandfonline.com These theoretical calculations can complement experimental data and aid in the rational design of new derivatives with desired properties. Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), can be employed for unambiguous assignment of all proton and carbon signals, especially for more complex analogues.
Table 2: Advanced Characterization Techniques and Their Potential Insights
| Technique | Information Provided |
|---|---|
| Single-Crystal X-ray Diffraction | Unambiguous determination of the three-dimensional molecular structure and packing in the solid state. rsc.org |
| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies, reactivity indices, and simulated spectroscopic data. tandfonline.com |
| 2D-NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed connectivity between atoms, aiding in the structural elucidation of complex derivatives. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight determination and elemental composition analysis. |
Expanding Non-Biological Applications in Emerging Technologies
While many pyridine derivatives are explored for their biological activity, there is a growing interest in their application in materials science. The rigid structure of the pyridine ring, combined with the functional groups in this compound, makes it a promising candidate for the development of novel materials. wur.nl
One potential application lies in the synthesis of polyesters with enhanced thermal and mechanical properties, where the pyridine dicarboxylate moiety can act as a rigid monomer. wur.nl Furthermore, such compounds can serve as ligands for the construction of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing. rsc.org The photoluminescent properties of related pyridine derivatives also suggest potential applications in organic light-emitting diodes (OLEDs). rsc.org
Table 3: Potential Non-Biological Applications
| Application Area | Relevant Properties |
|---|---|
| Advanced Polymers | The rigid pyridine core can enhance the thermal stability and mechanical strength of polyesters. wur.nl |
| Metal-Organic Frameworks (MOFs) | The dicarboxylate and amino functionalities can act as coordination sites for metal ions, forming porous structures. rsc.org |
| Organic Electronics | The conjugated aromatic system may impart useful photophysical properties for applications in OLEDs. |
| Corrosion Inhibitors | The nitrogen and oxygen atoms can coordinate with metal surfaces, offering protection against corrosion. |
Scalability and Industrial Relevance of Synthetic Pathways
For any compound to have a significant impact, the scalability of its synthesis is a critical factor. postapplescientific.com The development of efficient and cost-effective synthetic routes is essential for the industrial production of this compound. Multicomponent reactions are often amenable to scale-up, offering a practical advantage for industrial applications. acsgcipr.org
Future research should focus on optimizing reaction conditions for large-scale synthesis, including catalyst loading, reaction time, and purification methods. The development of continuous flow processes could also offer a safer and more efficient alternative to batch production. The industrial relevance of this compound will ultimately depend on the identification of high-value applications and the establishment of a robust and economical synthetic pathway. postapplescientific.com
Table 4: Considerations for Industrial Scale-Up
| Factor | Key Considerations |
|---|---|
| Cost of Starting Materials | Availability and price of reactants and catalysts. |
| Reaction Efficiency | Yield, reaction time, and catalyst turnover number. |
| Process Safety | Exothermic reactions, handling of hazardous reagents. |
| Purification | Ease of product isolation and purification on a large scale. |
| Waste Management | Minimization and disposal of byproducts and solvents. |
Q & A
Q. What are the standard synthetic routes for Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate, and how are intermediates purified?
The synthesis typically involves multi-step reactions starting with substituted pyridine precursors. For example, thiocyanation or alkylation reactions under controlled conditions (e.g., glacial acetic acid as solvent, reflux with hydrogen peroxide for oxidation) . Purification methods include column chromatography (silica gel) and recrystallization using ethanol-water mixtures. Final products are characterized via / NMR to confirm substituent positions and HRMS for molecular weight validation. For instance, compound 11 in shows NMR peaks at δ 8.32 (phenyl protons) and δ 4.25–4.35 (ethoxy groups), confirming esterification .
Q. How is the molecular structure of this compound validated experimentally?
Structural validation employs:
- NMR spectroscopy : Distinct and chemical shifts identify functional groups (e.g., ester carbonyls at ~165–170 ppm in NMR) .
- X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART 6000 diffractometer) determines bond lengths, angles, and spatial arrangement. For example, reports a monoclinic crystal system (space group ) with unit cell parameters , , and , confirming planar pyridine geometry .
Q. What spectroscopic techniques are critical for analyzing its fluorescent properties?
Fluorescence is characterized via:
- Absorption/emission spectra : λ and λ values (e.g., λ = 450 nm for compound 11 in ) .
- Quantum yield (Φ) : Measured using integrating spheres or reference standards (e.g., Φ = 0.42 for compound 11 ) .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., disordered atoms) be resolved during refinement?
Software like SHELXL ( ) is used for refinement, applying constraints (e.g., ISOR, DELU) to stabilize disordered regions. R-factors (e.g., , in ) and electron density maps () guide adjustments. Multi-scan absorption corrections (SADABS) mitigate data collection artifacts .
Q. What computational methods are suitable for studying electronic properties and reaction mechanisms?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G** basis set) predict electronic transitions, HOMO-LUMO gaps, and reaction pathways. demonstrates how DFT aligns with experimental IR/NMR data for analogous pyrrole derivatives, validating tautomerization mechanisms .
Q. How do steric and electronic effects of substituents influence fluorescence efficiency?
Electron-donating groups (e.g., amino) enhance fluorescence by stabilizing excited states, while bulky phenyl groups may reduce quantum yield via steric hindrance. shows Φ variations (e.g., 0.42 for compound 11 vs. 0.28 for derivatives with bulkier substituents) .
Q. What strategies optimize synthetic yields for derivatives with modified aryl/alkyl groups?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki for biphenyl derivatives) introduces aryl groups efficiently .
- Reaction monitoring : TLC or in-situ FTIR tracks intermediate formation to prevent side reactions .
Methodological Challenges and Solutions
Q. How can conflicting NMR and X-ray data be reconciled in structural assignments?
Contradictions (e.g., unexpected dihedral angles in X-ray vs. NMR coupling constants) are addressed by:
- Dynamic NMR : Detects conformational exchange in solution.
- Twinned crystals : Re-measure diffraction data with higher resolution (<1.0 Å) to resolve pseudosymmetry .
Q. What precautions are necessary for handling this compound due to its sensitivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
